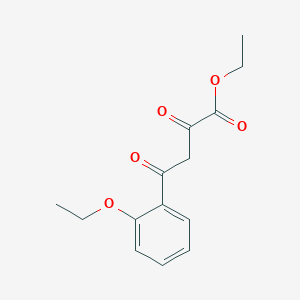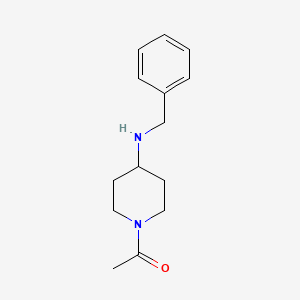![molecular formula C15H8Cl6O4 B1519513 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate CAS No. 1221723-51-8](/img/structure/B1519513.png)
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate
Übersicht
Beschreibung
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate is a complex organic compound with the molecular formula C15H8Cl6O4 and a molecular weight of 464.94 g/mol . This compound is characterized by its tricyclic structure and multiple chlorine atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6210,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple chlorine atoms and tricyclic structure allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate stands out due to its unique combination of structural features and reactivity. Similar compounds include:
1,3,6-Octatriene, 3,7-dimethyl-: This compound shares a similar tricyclic structure but lacks the multiple chlorine atoms, resulting in different reactivity and applications.
Undecane, 3,6-dimethyl-: While this compound has a similar carbon skeleton, it does not possess the same degree of chlorination, leading to distinct chemical properties.
Eigenschaften
IUPAC Name |
dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl6O4/c1-24-11(22)5-3-4-6(12(23)25-2)8-7(5)13(18)9(16)10(17)14(8,19)15(13,20)21/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNNWOWRJEFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)C(=O)OC)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)

![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)

![3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol](/img/structure/B1519437.png)


![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide](/img/structure/B1519444.png)

![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)
![4-[(Butan-2-yl)amino]benzamide](/img/structure/B1519448.png)

